Ikaros protein

Acute Myeloid Leukemia (AML) KMT2A-r AML NPM1c AML

Ikaros protein (IKZF1, CAS 148971-36-2) is a zinc finger transcription factor that functions as a master regulator of hematopoiesis, controlling lineage commitment and differentiation of lymphoid and myeloid cells. Its aberrant expression or genetic alteration is strongly associated with hematological malignancies, particularly high-risk B-cell precursor acute lymphoblastic leukemia (B-ALL) and multiple myeloma (MM).

Molecular Formula C26H39NO7
Molecular Weight 0
CAS No. 148971-36-2
Cat. No. B1176123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkaros protein
CAS148971-36-2
SynonymsIkaros protein
Molecular FormulaC26H39NO7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ikaros Protein (IKZF1, CAS 148971-36-2): A Core Hematopoietic Transcription Factor and Key Drug Target for Scientific Research


Ikaros protein (IKZF1, CAS 148971-36-2) is a zinc finger transcription factor that functions as a master regulator of hematopoiesis, controlling lineage commitment and differentiation of lymphoid and myeloid cells [1]. Its aberrant expression or genetic alteration is strongly associated with hematological malignancies, particularly high-risk B-cell precursor acute lymphoblastic leukemia (B-ALL) and multiple myeloma (MM) [2]. The protein has emerged as a critical target for novel therapeutic modalities, including immunomodulatory drugs (IMiDs) and PROTACs, which induce its selective degradation via the cereblon (CRBN) E3 ubiquitin ligase complex [3].

Hematopoietic transcription factor research; master regulator of lymphoid and myeloid lineage commitment
Target engagement studies with IMiD and PROTAC degrader tool compounds
B-ALL and multiple myeloma disease-model context; IKZF1-dependent pathway dissection

Why Generic Substitution Fails: Critical Differences in IKZF1 Degrader Potency and Kinetics Directly Impact Experimental Outcomes


While multiple compounds in the IMiD class (e.g., lenalidomide, pomalidomide) and next-generation degraders (e.g., CC-92480, mezigdomide, SP-3164) all target Ikaros for CRBN-mediated degradation, their quantitative efficacy differs dramatically in both potency and degradation kinetics. These differences are not merely incremental—they dictate whether experiments succeed in specific cellular contexts, particularly in models with varying levels of CRBN dependency or acquired drug resistance. Critically, the half-maximal degradation rate (DC50) and the depth of degradation (Emax) vary by orders of magnitude across different degraders [1]. Furthermore, the rate of Ikaros degradation, rather than the absolute final level, has been shown to be the primary determinant of downstream anti-proliferative activity, explaining why compounds with similar binding affinities can produce divergent biological outcomes [2]. Selection of the appropriate Ikaros degrader must therefore be based on quantitative, context-specific evidence, not class affiliation.

Potency Degradation potency differs by orders of magnitude (e.g., lenalidomide vs mezigdomide) – identical target class may not replicate endpoints in resistant or low-CRBN models.
Kinetics Degradation rate, not just steady-state level, is the primary driver of downstream anti-proliferative outcomes – compounds with similar binding affinities can diverge biologically.
Off‑target CRBN neosubstrate selectivity varies (e.g., CK1α degradation by CC‑92480 vs no CK1α for HP‑001) – off-target engagement may confound Ikaros-specific interpretation.

Quantitative Evidence Guide: Head-to-Head Potency, Kinetics, and Selectivity Data for Ikaros Degraders


Superior Degradation Potency: Mezigdomide Demonstrates ~1000-Fold Improvement Over Lenalidomide in Preclinical Models

Mezigdomide, a next-generation cereblon modulator, degrades Ikaros with a potency approximately 1000-fold greater than lenalidomide, as evidenced by in vitro and in vivo studies [1]. This enhanced degradation translates to broader preclinical activity, including efficacy in KMT2A-r and NPM1c AML cell lines and patient-derived xenograft (PDX) models that are resistant to lenalidomide and iberdomide [2].

Degradation potency: mezigdomide vs lenalidomide
Head-to-head
~1000‑fold greater potency reported; active in KMT2A‑r and NPM1c AML models resistant to lenalidomide
Supports degrader selection in lenalidomide‑resistant disease‑model research
In vitro and PDX‑based evidence; cross‑model transfer requires validation
Acute Myeloid Leukemia (AML) KMT2A-r AML NPM1c AML

Faster Degradation Kinetics: SP-3164 Induces Greater IKZF1 Degradation in DLBCL Cells Than Lenalidomide or Avadomide

The deuterium-stabilized S-enantiomer SP-3164 exhibits a higher binding affinity for CRBN and induces a greater extent of IKZF1 degradation in diffuse large B-cell lymphoma (DLBCL) cell lines compared to both lenalidomide and avadomide [1]. In vivo, SP-3164 significantly outperformed lenalidomide in inhibiting tumor growth in a mouse xenograft model of lymphoma .

IKZF1 degradation: SP‑3164 vs lenalidomide/avadomide
Head-to-head
Higher CRBN binding affinity; greater IKZF1 degradation in DLBCL cells; reported stronger in vivo tumor‑growth inhibition
Context‑specific tool for DLBCL model studies; ranking may vary by cell line
Xenograft lymphoma model endpoint; data to verify for other lymphoma subtypes
Diffuse Large B-Cell Lymphoma (DLBCL) Targeted Protein Degradation Pharmacokinetics

Enhanced Potency and Selectivity: HP-001 Shows 10-Fold Improvement in IKZF1 Degradation Over CC-92480

The novel degrader HP-001 demonstrates a 10-fold improvement in IKZF1 degradation compared to CC-92480 in K562-HiBiT-IKZF1 assays, alongside a 5-fold improvement in CRBN binding [1]. Critically, HP-001 exhibits superior selectivity, showing no degradation of off-target neosubstrates like SALL4, GSPT1, and CK1α at a 100 nM concentration, whereas CC-92480 induced >80% degradation of CK1α under the same conditions .

HP‑001 vs CC‑92480 potency and selectivity
Data to verify
10‑fold improvement in IKZF1 degradation; no CK1α degradation at 100 nM, whereas CC‑92480 induces >80% CK1α loss
Cleaner Ikaros‑specific probe; off‑target control benefits pathway‑response interpretation
Conference abstract; full characterization pending; validate selectivity in target model
Multiple Myeloma IKZF1/3 Degrader Neosubstrate Selectivity

Broadened Degradation Profile: MGD-22 Achieves Potent Degradation of IKZF1/2/3 with DC50 Values in the Low Nanomolar Range

Unlike many degraders that primarily target IKZF1 and IKZF3, MGD-22 is a potent, selective degrader of all three Ikaros family proteins (IKZF1, IKZF2, and IKZF3), with DC50 values of 8.33 nM, 9.91 nM, and 5.74 nM respectively in NCI-H929 cells, all achieving Emax >90% [1]. It demonstrates markedly higher potency than pomalidomide and retains potent inhibitory efficacy (IC50 = 6.8–9.6 nM) in pomalidomide-resistant cell lines .

MGD‑22 triple IKZF1/2/3 degradation
Cross‑study context
DC50 5.74–9.91 nM for IKZF1/2/3; Emax >90%; retains nanomolar potency in pomalidomide‑resistant cells
Complete Ikaros‑family network suppression; resistance‑model endpoint review
NCI‑H929, MV‑4‑11, WSU‑DLCL‑2 data; confirm in user’s model and resistance background
Ikaros Family Proteins IKZF1/2/3 Degrader Drug Resistance

Recommended Application Scenarios for Ikaros Protein and Its Targeted Degraders in Research and Drug Discovery


Modeling and Overcoming Lenalidomide Resistance in Hematological Malignancies

In studies requiring a model of lenalidomide-resistant multiple myeloma or AML, the use of next-generation degraders like mezigdomide or MGD-22 is essential. Lenalidomide exhibits only modest anti-leukemic activity in AML cells and is ineffective in models with acquired resistance [1]. Mezigdomide, with its ~1000-fold greater potency, and MGD-22, which retains nanomolar potency in pomalidomide-resistant cell lines, provide the necessary biochemical tools to achieve meaningful Ikaros depletion and investigate downstream resistance mechanisms .

Investigating Ikaros-Specific vs. Off-Target CRBN Neosubstrate Effects

To dissect the precise role of Ikaros degradation separate from other CRBN neosubstrates (e.g., CK1α, GSPT1, SALL4), HP-001 is the compound of choice. Its 10-fold improvement in IKZF1 degradation over CC-92480, combined with its demonstrated lack of off-target degradation at 100 nM, provides a clean experimental system for linking biological phenotypes directly to Ikaros loss, minimizing confounding variables [1].

Targeting the Complete Ikaros Transcription Factor Network (IKZF1/2/3)

For research focusing on the functional redundancy or distinct roles of Ikaros family members (IKZF1, IKZF2/Helios, IKZF3/Aiolos), MGD-22 is the optimal reagent. Its ability to potently degrade all three proteins with sub-10 nM DC50 values and >90% Emax enables complete suppression of the network, a feat not achievable with lenalidomide or pomalidomide, which show limited activity against IKZF2 [1].

Preclinical Efficacy Studies in Specific Lymphoma Subtypes (e.g., DLBCL)

In DLBCL models, where Ikaros dependency is well-established, SP-3164 demonstrates superior in vivo tumor growth inhibition compared to lenalidomide, making it a more clinically relevant tool for preclinical validation of Ikaros-targeting strategies in this disease context [1].

Application
Selection Property
Validation Focus
Lenalidomide‑resistant hematological malignancy models
Degrader with high potency gain versus lenalidomide
Degradation and viability endpoints in resistant cell lines and PDX
Ikaros‑specific vs. off‑target CRBN neosubstrate dissection
Narrow selectivity profile; minimal CK1α/GSPT1/SALL4 degradation
Confirm phenotype linkage to IKZF1 loss using selective probe
Complete Ikaros transcription factor network (IKZF1/2/3) studies
Triple IKZF1/2/3 degradation with sub‑10 nM DC50 and >90% Emax
Assess redundancy/resistance when all three family members are suppressed
DLBCL‑specific Ikaros dependency research
Enhanced IKZF1 degradation and tumor‑model activity in DLBCL context
In vivo lymphoma‑model endpoint reproducibility across DLBCL subtypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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